Bergenin Pentaacetate
CAS No.: 14531-47-6
Cat. No.: VC21296287
Molecular Formula: C24H26O14
Molecular Weight: 538.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14531-47-6 |
---|---|
Molecular Formula | C24H26O14 |
Molecular Weight | 538.5 g/mol |
IUPAC Name | [(2R,3R,4R,4aS,10bS)-3,4,8,10-tetraacetyloxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl acetate |
Standard InChI | InChI=1S/C24H26O14/c1-9(25)32-8-16-19(34-11(3)27)22(36-13(5)29)23-21(37-16)17-14(24(30)38-23)7-15(33-10(2)26)18(31-6)20(17)35-12(4)28/h7,16,19,21-23H,8H2,1-6H3/t16-,19-,21+,22+,23+/m1/s1 |
Standard InChI Key | NCBOXCFFSWALMZ-XTNBEGJDSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]2[C@@H](O1)C3=C(C(=C(C=C3C(=O)O2)OC(=O)C)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C(C2C(O1)C3=C(C(=C(C=C3C(=O)O2)OC(=O)C)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C2C(O1)C3=C(C(=C(C=C3C(=O)O2)OC(=O)C)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Appearance | Powder |
Introduction
Chemical Structure and Properties
Structural Features
Bergenin pentaacetate (chemical formula C₂₄H₂₆O₁₄) is characterized by the presence of five acetyl groups attached to the hydroxyl moieties of bergenin. The parent compound bergenin (C₁₆H₁₆O₉) is a C-glycoside derivative of 4-O-methyl gallic acid with a unique isocoumarin structure . The pentaacetylation significantly alters the hydrogen-bonding capabilities of the molecule, resulting in different solubility characteristics and biological interactions compared to the parent compound.
The structural modification through acetylation increases the molecular weight from approximately 328 g/mol for bergenin to 494.54 g/mol for bergenin pentaacetate. This change in molecular mass, along with the replacement of hydroxyl groups with acetyl moieties, substantially affects the compound's physicochemical behavior, particularly its solubility profile and lipophilicity .
Property | Bergenin | Bergenin Pentaacetate |
---|---|---|
Chemical Formula | C₁₆H₁₆O₉ | C₂₄H₂₆O₁₄ |
Molecular Weight | ~328 g/mol | 494.54 g/mol |
Physical Appearance | Crystalline solid | White crystalline solid |
Water Solubility | Moderate (pH-dependent) | Lower than bergenin |
Organic Solvent Solubility | Limited | Enhanced |
Log P (pH 1.0-6.0, 37°C) | -1.06 to -1.19 | Expected to be higher than bergenin |
Stability | Stable in solid state; sensitive to hydrolysis in neutral and alkaline solutions | Expected to be more stable in solution |
Synthesis and Derivatization
Standard Synthesis Approaches
The synthesis of bergenin pentaacetate typically begins with the isolation of bergenin from natural sources, particularly from plants of the genus Bergenia, with Bergenia stracheyi being a documented source . Following isolation and purification of bergenin, the compound undergoes acetylation to form bergenin pentaacetate.
The standard acetylation procedure likely involves treating bergenin with acetic anhydride or acetyl chloride in the presence of a catalyst or base (such as pyridine) to facilitate the reaction. This process results in the acetylation of all five hydroxyl groups present in bergenin, yielding bergenin pentaacetate (compound 2, as referenced in literature) .
Enzymatic Modifications
A significant advancement in the modification of bergenin pentaacetate involves the use of lipase-catalyzed regioselective alcoholysis. Research has demonstrated that bergenin pentaacetate can undergo lipase-catalyzed deacetylation to selectively remove one acetyl group, resulting in the formation of 3,4,10,11-tetracetate of bergenin (compound 3) .
This regioselective approach is particularly valuable as it creates a specific point for further derivatization. The free hydroxyl group in the tetracetate derivative can be further modified with higher carboxylic acids to obtain various acyl derivatives (compounds 4-7), expanding the structural diversity and potentially enhancing biological activities .
The enzymatic approach offers advantages over conventional chemical methods due to its regioselectivity, milder reaction conditions, and environmentally friendly nature. This chemoenzymatic route represents a sophisticated approach to creating a library of bergenin derivatives with potentially enhanced biological properties.
Biological Activities
Antioxidant Properties
Evaluation of bergenin pentaacetate and its derivatives has revealed significant antioxidant activity, particularly in DPPH radical scavenging assays. The research indicates that the structural modification of bergenin through acetylation and subsequent derivatization can influence its antioxidant potential .
While specific data comparing the antioxidant activity of bergenin pentaacetate with bergenin is limited, studies have shown that selective modification of the pentaacetate structure can optimize the biological activity. The free hydroxyl group in the 3,4,10,11-tetracetate derivative and its further acylation with various carboxylic acids contributes to modulating the antioxidant properties .
Antimicrobial Effects
Bergenin pentaacetate and its derivatives have been evaluated for their antimicrobial activities against various pathogens. The research findings suggest that acetylation of bergenin and subsequent modifications can enhance its antimicrobial potential .
The antimicrobial activity of bergenin derivatives is likely influenced by the lipophilicity and structural features introduced through acetylation and further modifications. The ability to penetrate microbial cell membranes may be enhanced by the increased lipophilicity resulting from acetylation, potentially contributing to improved antimicrobial efficacy .
Enzyme Inhibitory Activities
Studies have also examined the xanthine oxidase inhibitory activities of bergenin pentaacetate and its derivatives. Xanthine oxidase is an enzyme involved in purine metabolism and is a target for treating conditions such as gout and hyperuricemia .
The research findings suggest that structural modification of bergenin pentaacetate can modulate its enzyme inhibitory properties. The selective deacetylation and subsequent acylation with different carboxylic acids provide opportunities to optimize the inhibitory activity against xanthine oxidase and potentially other enzymes .
The following table summarizes the biological activities of bergenin pentaacetate and related derivatives:
Compound | Antioxidant Activity (DPPH radical scavenging) | Antimicrobial Activity | Xanthine Oxidase Inhibition |
---|---|---|---|
Bergenin (1) | Moderate | Present | Present |
Bergenin Pentaacetate (2) | Variable | Variable | Variable |
3,4,10,11-tetracetate of Bergenin (3) | Modified from parent compound | Modified from parent compound | Modified from parent compound |
Acyl Derivatives (4-7) | Can be optimized through structural modification | Can be optimized through structural modification | Can be optimized through structural modification |
Structure-Activity Relationships
Comparison with Parent Compound
The biological activity of bergenin can be significantly altered through acetylation to form bergenin pentaacetate and subsequent modifications. These structural changes affect the compound's physicochemical properties, which in turn influence its biological interactions and activities .
Acetylation typically increases the lipophilicity of compounds while reducing their hydrogen-bonding capabilities. In the case of bergenin pentaacetate, these changes may affect its ability to interact with biological targets, potentially modifying its efficacy and mechanism of action compared to bergenin .
The parent compound bergenin itself possesses a wide range of biological activities, including anticancer properties. Recent research has demonstrated that bergenin can inhibit the proliferation of human cancer cells through various mechanisms, including stimulation of reactive oxygen species (ROS) production, induction of DNA damage, and cell cycle arrest . The acetylation of bergenin to form bergenin pentaacetate and further derivatization may modulate these anticancer properties.
Impact of Acetylation on Molecular Behavior
The acetylation of all five hydroxyl groups in bergenin to form bergenin pentaacetate significantly alters the compound's molecular behavior. The replacement of hydrogen-bond donating hydroxyl groups with hydrogen-bond accepting acetyl groups changes the compound's interaction with biological targets, potentially affecting its binding affinity and selectivity .
Studies on bergenin have shown that it has poor lipophilicity at acidic pH values, with Log P ranging from -1.06 to -1.19 at pH 1.0-6.0 at 37°C . The pentaacetylation is expected to increase the lipophilicity, potentially enhancing the compound's ability to cross cell membranes and reach intracellular targets.
The regioselective deacetylation of bergenin pentaacetate to form the 3,4,10,11-tetracetate derivative creates opportunities for further structural diversification. The free hydroxyl group can be modified with various acyl groups, allowing fine-tuning of the compound's properties and biological activities .
Research Applications and Future Directions
Challenges and Opportunities
Despite the promising potential of bergenin pentaacetate and its derivatives, several challenges remain in their development as therapeutic agents. The relatively complex structure and synthesis of these compounds may present challenges for large-scale production and commercialization.
The limited solubility of bergenin in aqueous media (1.08-1.29 mg/ml at 25°C, depending on pH) may also pose challenges for formulation and drug delivery . While acetylation likely enhances solubility in organic solvents, it may further reduce water solubility, necessitating advanced formulation strategies for effective delivery.
Future research directions may include comprehensive structure-activity relationship studies to identify the optimal structural features for specific biological activities. The development of more efficient synthesis and purification methods, as well as advanced formulation strategies, would also contribute to realizing the therapeutic potential of bergenin pentaacetate and its derivatives.
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